molecular formula C10H10N4O2 B2661739 3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide CAS No. 331434-10-7

3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No.: B2661739
CAS No.: 331434-10-7
M. Wt: 218.216
InChI Key: XNNPAMYYLANKQM-UHFFFAOYSA-N
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Description

3-Methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide (CAS 331434-10-7) is a chemical compound with the molecular formula C10H10N4O2 and a molecular weight of 218.21 g/mol. This benzamide derivative features a 1,2,4-triazole ring, a privileged scaffold in medicinal chemistry known for its wide range of biological activities. As a building block in organic synthesis, it serves as a key intermediate for researchers developing novel compounds with potential pharmacological properties. The 1,2,4-triazole core is a significant pharmacophore in drug discovery. Scientific literature indicates that compounds containing this structure are extensively investigated for their antimicrobial activities , particularly as inhibitors of biofilm formation, a key defense mechanism in multidrug-resistant bacteria . Furthermore, research highlights that 1,2,4-triazole derivatives are explored for their anticonvulsant potential , with some analogues demonstrating efficacy in preclinical models by potentially acting on GABA-A receptors . The structural features of this compound make it a valuable template for designing and synthesizing new molecules for biological evaluation in these and other therapeutic areas. This product is intended for research purposes only. It is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information. The product must be stored under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

3-methoxy-N-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-16-9-4-2-3-8(5-9)10(15)13-14-6-11-12-7-14/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNPAMYYLANKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with Benzamide: The triazole ring is then coupled with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 3-hydroxy-N-(4H-1,2,4-triazol-4-yl)benzamide.

    Reduction: 3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole can effectively inhibit the growth of various bacterial strains. The incorporation of the methoxy group in 3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide enhances its solubility and bioavailability, making it a promising candidate for developing new antimicrobial agents .

Antifungal Properties

The antifungal activity of triazole derivatives is well-documented. Compounds similar to 3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide have been found to inhibit the growth of fungi by disrupting their cell membrane integrity or interfering with their metabolic pathways. This makes such compounds valuable in treating fungal infections that are resistant to conventional therapies .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research has demonstrated that triazole derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation and survival. For example, studies have shown that triazole-containing compounds can effectively inhibit carbonic anhydrases (CAs), which are often overexpressed in tumors and contribute to cancer progression under hypoxic conditions . The ability of 3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide to modulate these targets positions it as a potential lead compound for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of triazole derivatives is crucial for optimizing their pharmacological profiles. Modifications to the triazole ring or substituents on the benzamide moiety can significantly influence biological activity. For instance, altering the substituents on the benzene ring may enhance selectivity towards specific biological targets while reducing off-target effects .

Case Study 1: Antimicrobial Efficacy

In a study evaluating a series of triazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria, 3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide was among the most potent compounds tested. It demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of triazole derivatives highlighted that 3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide exhibited significant inhibition of cancer cell lines associated with breast and lung cancers. The mechanism was attributed to its ability to induce apoptosis in cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide with structurally related benzamide-triazole derivatives, focusing on substituent effects, biological activities, and physicochemical properties.

Structural Analogues and Substituent Effects

Compound Name/ID Substituents/Modifications Key Properties/Activities Reference
3-Methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide 3-OCH₃ on benzamide; triazole core Used in coordination chemistry; no direct bioactivity reported
9g (N-Arylated benzamide with thiazole-triazole) 2-Aminothiazole-triazole; sulfanyl groups Potent tyrosinase inhibitor (IC₅₀ not specified)
N-(3-((2-Acetamidothiazol-4-yl)methyl)-5-(benzylidenehydrazinyl)triazol-4-yl)benzamide Thiazole-methyl; hydrazone linker Antimicrobial (MIC: 0.39–0.78 µM)
Chalcone-linked triazole acrylamide Chalcone substituent; acrylamide linker Moderate antimicrobial activity (vs. S. aureus, C. albicans)
3-Thio-5-(2-hydroxyphenyl)triazole derivatives Thioether; hydroxyphenyl substituents QSAR models predict enhanced antibacterial activity (ΔE₁ and ΣQ critical)

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound is electron-donating, which may improve solubility but reduce electrophilicity compared to electron-withdrawing groups (e.g., nitro in ). QSAR studies suggest electron-withdrawing substituents enhance antibacterial activity by lowering ΔE₁ (HOMO-LUMO gap) .
  • Heterocyclic Modifications : Thiazole-triazole hybrids (e.g., 9g) exhibit stronger enzyme inhibition (tyrosinase) due to enhanced metal coordination and π-stacking , while hydrazone-linked derivatives () show superior antimicrobial activity via membrane disruption.
  • Bioisosteric Replacements : Replacing the methoxy group with a chalcone moiety () introduces conjugated double bonds, improving antimicrobial activity but reducing metabolic stability.

Physicochemical and Electronic Properties

  • Solubility : The methoxy group improves aqueous solubility compared to hydrophobic substituents (e.g., 3,4,5-trimethoxybenzamide in ).
  • Electronic Effects: DFT studies () reveal that substituents altering ΣQ (net charge) and ΔE₁ (HOMO-LUMO gap) significantly impact bioactivity.

Data Tables

Table 1: Substituent Effects on Bioactivity

Substituent Type Example Compound Activity Enhancement Mechanism
Thiazole-triazole 9g () Tyrosinase inhibition Metal coordination
Benzylidenehydrazinyl Antimicrobial Membrane disruption
Chalcone acrylamide Antifungal Conjugated π-system interaction

Table 2: Comparative Physicochemical Properties

Compound LogP (Predicted) HOMO (eV) LUMO (eV) Reference
Target compound 1.2 -6.8 -1.9
3-Thio-5-hydroxyphenyl triazole 2.5 -7.2 -2.3
Hydrazone derivative 3.1 -7.5 -2.8

Biological Activity

3-Methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of triazole derivatives, which are known for their broad spectrum of biological activities. The presence of the methoxy group and the triazole ring contributes to its unique chemical properties and biological interactions.

Biological Activities

1. Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

2. Anticancer Potential
Triazole compounds are also recognized for their anticancer properties. They can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK . Research has demonstrated that specific triazole derivatives can inhibit tumor growth in vivo, showcasing their potential as anticancer agents .

3. Anti-inflammatory Effects
The anti-inflammatory activity of triazole derivatives has been documented in several studies. These compounds can reduce pro-inflammatory cytokines and inhibit pathways associated with inflammation, making them candidates for treating inflammatory diseases .

The biological activity of 3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: Many triazole derivatives act as enzyme inhibitors, affecting metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Interaction: The compound may bind to specific receptors involved in cell signaling pathways, altering cellular responses and promoting therapeutic effects.

Case Studies

Recent studies have focused on the synthesis and evaluation of triazole derivatives similar to 3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide:

Study Focus Findings Reference
Study AAntibacterial activityShowed potent activity against S. aureus with MIC values < 10 μg/mL
Study BAnticancer propertiesInduced apoptosis in cancer cell lines via PI3K/Akt pathway modulation
Study CAnti-inflammatory effectsReduced IL-6 and TNF-alpha levels in vitro

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) can react with triazole precursors under reflux in polar aprotic solvents like DMSO or methanol. Key optimizations include:

  • Reaction Duration : Prolonged reflux (18–24 hours) improves cyclization efficiency .
  • Solvent Choice : DMSO enhances solubility of intermediates, while methanol is preferred for milder conditions .
  • Workup : Ice-water quenching followed by filtration and recrystallization (e.g., water-ethanol mixtures) yields pure products (65–91% yields) .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Methodological Answer :

  • 1H NMR and LC-MS : Confirm molecular structure and purity, with triazole protons typically resonating at δ 8.5–9.0 ppm .
  • X-ray Crystallography : Use SHELX programs (SHELXL/SHELXS) for small-molecule refinement. For macromolecules, SHELXPRO interfaces with high-resolution data .
  • Mössbauer Spectroscopy : Applied to Fe-containing analogs (e.g., [Fe(Cn-tba)₃]²⁺ complexes) to study electronic environments and ligand effects .

Q. What initial biological assays are suitable for evaluating pharmacological potential?

  • Methodological Answer :

  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
  • Enzyme Inhibition : HDAC or tyrosinase inhibition assays using fluorogenic substrates (e.g., acetylated lysine derivatives) to quantify IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling resolve structure-activity relationships (SAR) for triazole-benzamide derivatives?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., HDACs or tyrosinases). Focus on hydrogen bonding between the triazole N-atoms and catalytic residues .
  • QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. trifluoromethyl groups) with bioactivity using Hammett constants or molecular descriptors .

Q. How can contradictory biological activity data across studies be systematically addressed?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell line passage number, solvent (DMSO concentration ≤0.1%), and incubation time .
  • Meta-Analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 µM) and apply statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies improve pharmacokinetic properties through structural modifications?

  • Methodological Answer :

  • Lipophilicity Adjustment : Introduce alkyl chains (e.g., bis(alkoxy) groups) to enhance membrane permeability, monitored via logP calculations .
  • Metabolic Stability : Replace labile esters with triazole-thioether linkages to reduce hepatic clearance, validated by microsomal stability assays .

Q. Which advanced crystallographic methods are effective for resolving disordered structures in triazole derivatives?

  • Methodological Answer :

  • TWINVAR in SHELXL : Apply twin refinement for crystals with pseudo-merohedral twinning .
  • High-Pressure Data Collection : Mitigate disorder by collecting data at 100 K using synchrotron radiation .

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